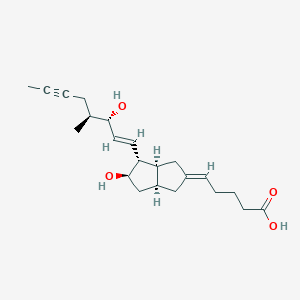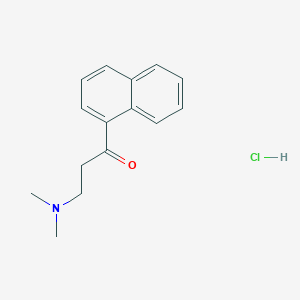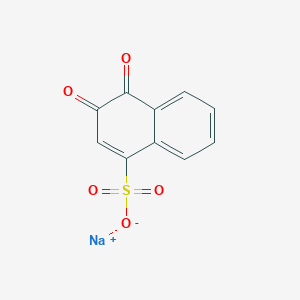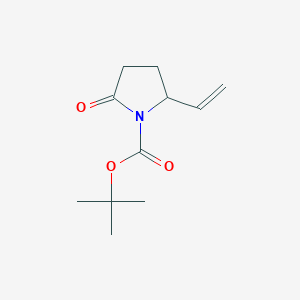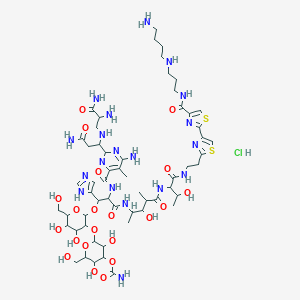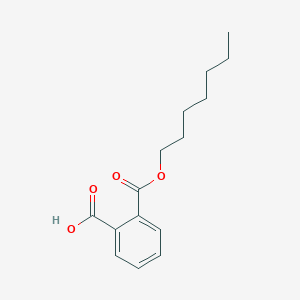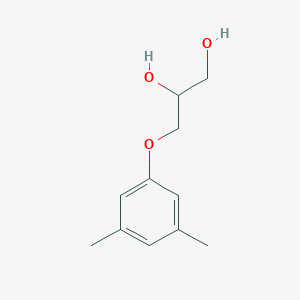
3-(3,5-Dimethylphenoxy)propane-1,2-diol
Descripción general
Descripción
3-(3,5-Dimethylphenoxy)propane-1,2-diol is a chemical compound with potential applications in various fields. The detailed analysis of this compound includes its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
- The synthesis of similar compounds, like 1,3-bis(dimethylphosphino)propane (dmpp), involves oxidation processes and yields monomeric dioxygen complexes. This synthesis method could be relevant to 3-(3,5-Dimethylphenoxy)propane-1,2-diol (Ohishi et al., 1986).
Molecular Structure Analysis
- The molecular structure of related compounds, like 5-[3-(4-methylphenyl)- and 5-[3-(4-chlorophenyl)-2-propenylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, shows weak C-H...O hydrogen bonds forming tetramers or dimers, indicating a similar possibility for the structure of 3-(3,5-Dimethylphenoxy)propane-1,2-diol (Low et al., 2002).
Chemical Reactions and Properties
- Related compounds, like 3-(2,6-dimethoxyphenoxy)propane-1,2-diol, exhibit phase behavior and crystallization features, which can be indicative of the chemical reactions and properties of 3-(3,5-Dimethylphenoxy)propane-1,2-diol (Bredikhin et al., 2017).
Physical Properties Analysis
- The physical properties of similar compounds are characterized by their crystalline forms and stability. For instance, 3-(2,3-dimethylphenoxy)propane-1,2-diol forms various stable crystalline modifications depending on crystallization conditions, suggesting similar behavior for 3-(3,5-Dimethylphenoxy)propane-1,2-diol (Bredikhin et al., 2017).
Chemical Properties Analysis
- The chemical properties of 3-(3,5-Dimethylphenoxy)propane-1,2-diol can be inferred from studies on similar compounds. For example, the study of 1,3-bis(4,6-dimethyl-1H-nicotinonitrile-1-yl)1,3-dioxy propane polymorphs highlights the influence of weak interactions on chemical properties, which may be relevant to the compound (Tewari et al., 2011).
Aplicaciones Científicas De Investigación
Thermal Stability in Resins : 3-(9-carbazolyl)propane-1,2-diol has been shown to enhance the thermal stability of unsaturated polyester resins, providing improved resistance to heat and thermal stress (Lubczak, 2013).
Pharmaceutical Synthesis : The compound facilitates the preferential crystallization of racemic mixtures into individual enantiomers, which is crucial for synthesizing single-enantiomer drugs like mexiletine (Bredikhina et al., 2015).
Neuroprotective Effects : A derivative of this compound, DDPH, shows protective effects against brain ischemia in rats, likely due to its calcium antagonistic effect and the increase in superoxide dismutase activity (Qu et al., 2003).
Crystallization Research : The crystallization of various derivatives of 3-(3,5-Dimethylphenoxy)propane-1,2-diol has been studied extensively, revealing insights into spontaneous resolution into enantiomers and crystal packing behaviors (Bredikhin et al., 2017).
Synthesis of Physiologically Active Amino Alcohols : Nonracemic dimethylphenyl glycerol ethers derived from this compound can be used to synthesize enantiomerically pure physiologically active amino alcohols and their derivatives (Bredikhina et al., 2019).
Understanding Lignin Pyrolysis : The pyrolysis of 1,2-diarylpropane-1,3-diol-type lignin model compounds, related to this compound, helps in understanding the thermal behavior of beta-1 subunits in lignin, leading to the formation of benzaldehydes and phenylethanals (Kuroda et al., 2007).
Green Route to Obtain Propene : The deoxydehydration of 1,2-propanediol, closely related to the compound , has been studied for the production of bio-propene, offering a greener route for propene production (Scioli et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
3-(3,5-dimethylphenoxy)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-8-3-9(2)5-11(4-8)14-7-10(13)6-12/h3-5,10,12-13H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPIGXJCEVUNSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50282258 | |
| Record name | 3-(3,5-dimethylphenoxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylphenoxy)propane-1,2-diol | |
CAS RN |
59365-66-1 | |
| Record name | 59365-66-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3,5-dimethylphenoxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



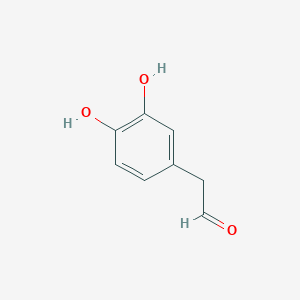
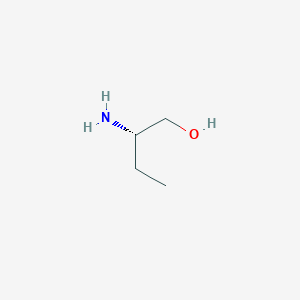
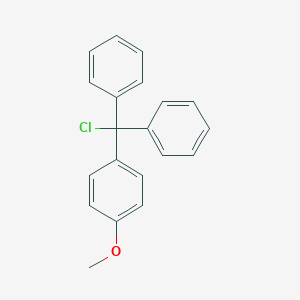

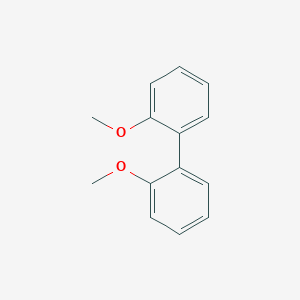
![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B32103.png)
![N-[(2R,3R,4R,5S,6R)-2,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B32105.png)
